molecular formula C19H20N4O3S2 B2586065 (Z)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one CAS No. 378757-01-8

(Z)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one

Cat. No.: B2586065
CAS No.: 378757-01-8
M. Wt: 416.51
InChI Key: ICNXEQCGAOUKGK-OWBHPGMISA-N
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Description

(Z)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H20N4O3S2 and its molecular weight is 416.51. The purity is usually 95%.
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Biological Activity

(Z)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, along with structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thioxothiazolidin core fused with a pyrido[1,2-a]pyrimidine moiety. Its molecular formula is C19H20N4O3S2C_{19}H_{20}N_{4}O_{3}S_{2}, and it features multiple functional groups that contribute to its biological activities. The presence of the morpholino group enhances its solubility and bioavailability.

Anti-inflammatory Activity

Recent studies have shown that compounds related to thiazolidinones exhibit significant anti-inflammatory effects. For instance, the compound was evaluated for its inhibitory activity against cyclooxygenase enzymes (COX) which play a crucial role in inflammation. A related study found that derivatives with similar scaffolds demonstrated IC50 values ranging from 0.66 to 2.04 μM against COX-II, indicating strong anti-inflammatory potential compared to standard drugs like Celecoxib .

Table 1: COX Inhibition Data

CompoundIC50 (μM)Selectivity Index
(Z)-5-Morpholino0.722.33
Celecoxib0.893.00

Anticancer Activity

The thiazolidinone derivatives have also been investigated for their anticancer properties. Research has indicated that these compounds can inhibit growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, a study demonstrated that certain thiazolidinone derivatives exhibited cytotoxic effects on breast cancer cells with IC50 values significantly lower than those of conventional chemotherapeutics .

Antimicrobial Activity

The antimicrobial efficacy of related thiazolidinone compounds has been documented extensively. These compounds have shown activity against both gram-positive and gram-negative bacteria, with some derivatives exhibiting minimal inhibitory concentrations (MICs) comparable to established antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 2: Antimicrobial Activity Data

CompoundMIC (μg/mL)Bacterial Strain
Thiazolidinone A12Staphylococcus aureus
Thiazolidinone B25Escherichia coli

Case Studies

  • In Vivo Studies : A study conducted on mice demonstrated that administration of the compound resulted in significant reduction in inflammation markers following induced arthritis models. The results indicated a decrease in edema and pain response, validating its potential as an anti-inflammatory agent.
  • Structure-Activity Relationship (SAR) : Analysis of various derivatives has revealed that modifications at the morpholino position significantly affect biological activity. For instance, substituents that enhance lipophilicity generally increase potency against cancer cell lines while maintaining selectivity towards COX-II over COX-I.

Properties

IUPAC Name

(5Z)-5-[(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c1-2-6-23-18(25)14(28-19(23)27)12-13-16(21-8-10-26-11-9-21)20-15-5-3-4-7-22(15)17(13)24/h3-5,7,12H,2,6,8-11H2,1H3/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNXEQCGAOUKGK-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCOCC4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCOCC4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

378757-01-8
Record name 378757-01-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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